molecular formula C26H32O13 B2404458 [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 834155-36-1

[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B2404458
M. Wt: 552.529
InChI Key: QHXDBFPOFIGMFJ-KPSINTOKSA-N
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Description

[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C26H32O13 and its molecular weight is 552.529. The purity is usually 95%.
BenchChem offers high-quality [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tricyclic Compounds and Their Applications

Research into tricyclic compounds, such as the study by Mara et al. (1982), has led to discoveries of reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, resulting in tricyclic adducts. Such compounds have implications in the development of pharmaceuticals and synthetic chemistry strategies (Mara, Singh, Thomas, & Williams, 1982).

Chiral Building Blocks for Prostanoids

The synthesis of chiral building blocks is crucial for the development of prostanoids, which are important in medical research. Valiullina et al. (2019) synthesized a compound that leads to the formation of tricyclic structures, highlighting the importance of such compounds in synthesizing complex molecules with potential therapeutic applications (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).

Stereoselective Synthesis and Asymmetric Synthesis

The field of stereoselective synthesis is pivotal for creating molecules with specific configurations, crucial in drug development and other applications. Studies like those conducted by Gerber & Vogel (2001) and Meilert, Pettit, & Vogel (2004) delve into the intricacies of creating specific molecular structures, emphasizing the role of such compounds in advancing chemical synthesis and potentially leading to new discoveries in various scientific domains (Gerber & Vogel, 2001); (Meilert, Pettit, & Vogel, 2004).

properties

IUPAC Name

[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXDBFPOFIGMFJ-KPSINTOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lagotisoide D

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